![molecular formula C6H5ClFNO B2927119 4-Chloro-3-fluoro-2-methoxypyridine CAS No. 1227572-96-4](/img/structure/B2927119.png)
4-Chloro-3-fluoro-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-3-fluoro-2-methoxypyridine” is a type of organohalogen compound. It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with a chlorine atom, a fluorine atom, and a methoxy group at the 4th, 3rd, and 2nd positions respectively .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-fluoro-2-methoxypyridine” consists of a pyridine ring with a chlorine atom at the 4th position, a fluorine atom at the 3rd position, and a methoxy group (-OCH3) at the 2nd position .Chemical Reactions Analysis
As an organohalogen compound, “4-Chloro-3-fluoro-2-methoxypyridine” can undergo various types of chemical reactions, such as nucleophilic substitution, elimination, and coupling reactions . The presence of the electron-withdrawing fluorine and chlorine atoms can influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-3-fluoro-2-methoxypyridine” would depend on its molecular structure. For instance, the presence of the electronegative fluorine and chlorine atoms could influence its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis of Fluorinated Pyridines
4-Chloro-3-fluoro-2-methoxypyridine: is a valuable precursor in the synthesis of various fluorinated pyridines. These compounds are of interest due to their unique physical, chemical, and biological properties, which are significantly influenced by the presence of fluorine atoms. Fluorinated pyridines have reduced basicity and are less reactive compared to their chlorinated and brominated counterparts, making them suitable for selective synthesis applications .
Radiopharmaceuticals
The compound can be used to synthesize 18 F-substituted pyridines , which are of special interest in radiobiology. These fluorine-18 labeled compounds are potential imaging agents for positron emission tomography (PET), aiding in the local radiotherapy of cancer .
Agricultural Chemistry
In the quest for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification4-Chloro-3-fluoro-2-methoxypyridine serves as a building block for the synthesis of fluorine-containing compounds, which are commercialized as active ingredients in agricultural chemistry .
Pharmaceutical Development
Approximately 10% of pharmaceuticals used in medical treatment contain fluorine atoms. The high availability of fluorinated synthetic blocks, like 4-Chloro-3-fluoro-2-methoxypyridine , has accelerated the development of new medicinal candidates, highlighting the compound’s importance in pharmaceutical research .
Synthesis of 2-Pyridones
This compound is also instrumental in the synthesis of 2-pyridones, a class of heterocycles with extensive applications in biology, natural compounds, dyes, and fluorescent materials. The versatility of 2-pyridones makes 4-Chloro-3-fluoro-2-methoxypyridine a significant substrate in heterocyclic chemistry .
Ligand Design for Neurological Receptors
4-Chloro-3-fluoro-2-methoxypyridine: is used in the construction of dihydropyridin-4-ones, which are potential ligands for neuronal nicotinic acetylcholine receptors. These receptors play a crucial role in neurological processes, and the compound’s role in ligand design is a promising area of neurochemical research .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 4-chloro-3-fluoro-2-methoxypyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This property can influence their interaction with targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may play a role in a variety of biochemical pathways .
Result of Action
Given its classification as a fluoropyridine, it may have various effects depending on the specific biological context .
Safety and Hazards
properties
IUPAC Name |
4-chloro-3-fluoro-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPLTXHASQXTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.